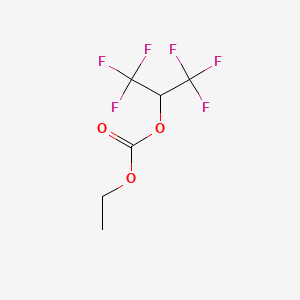

Ethyl hexafluoroisopropyl carbonate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 1,1,1,3,3,3-hexafluoropropan-2-yl carbonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F6O3/c1-2-14-4(13)15-3(5(7,8)9)6(10,11)12/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBHVIDDPAXNYNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)OC(C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Physicochemical Properties of Ethyl Hexafluoroisopropyl Carbonate

Synthesis of Ethyl Hexafluoroisopropyl Carbonate

A common method for the synthesis of fluorinated carbonates such as this compound involves a transesterification reaction. This can be achieved by reacting a fluoro dialkyl carbonate with the corresponding alcohol in the presence of a basic catalyst. osti.gov While specific, detailed procedures for the synthesis of this compound are not widely published in peer-reviewed literature, a general approach can be inferred from related syntheses. One potential route involves the reaction of ethyl chloroformate with hexafluoroisopropanol in the presence of a base to neutralize the hydrochloric acid byproduct.

Another plausible method is the reaction of 1,1,1,3,3,3-hexafluoropropan-2-ol with a suitable carbonate source, such as diethyl carbonate, under conditions that favor the exchange of the ethoxy group for the hexafluoroisopropoxy group. The synthesis of related hexafluoroisopropyl carbamates has been achieved by reacting 1,1,1,3,3,3-hexafluoropropan-2-ol with bis(pentafluorophenyl) carbonate in the presence of triethylamine. nih.gov

Physicochemical Properties

This compound is a liquid at room temperature with a boiling point of 97 °C and a flash point of 58 °C. azurewebsites.net Its molecular formula is C6H6F6O3, with a molecular weight of 240.101 g/mol . azurewebsites.netnih.gov

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C6H6F6O3 |

| Molecular Weight | 240.101 g/mol |

| CAS Number | 18925-64-9 |

| Boiling Point | 97 °C |

| Flash Point | 58 °C |

Spectroscopic Data

Detailed spectroscopic data for this compound is not extensively reported in publicly accessible databases. However, based on its structure, the following characteristic spectral features would be expected:

Expected Spectroscopic Data for this compound

| Spectroscopy | Expected Features |

| ¹H NMR | Signals corresponding to the ethyl group (a quartet for the -CH2- and a triplet for the -CH3) and a septet for the -CH- of the hexafluoroisopropyl group. |

| ¹³C NMR | Resonances for the carbonyl carbon, the carbons of the ethyl group, and the carbons of the hexafluoroisopropyl group (the CF3 carbons and the CH carbon). |

| ¹⁹F NMR | A doublet for the six equivalent fluorine atoms of the two CF3 groups. |

| Infrared (IR) | A strong absorption band characteristic of the C=O stretching vibration of the carbonate group (typically around 1750 cm⁻¹), and strong C-F stretching bands. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight, along with fragmentation patterns characteristic of the loss of ethyl, ethoxy, and trifluoromethyl groups. |

Advanced Spectroscopic Characterization Techniques for Ethyl Hexafluoroisopropyl Carbonate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Solvation Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For ethyl hexafluoroisopropyl carbonate, a combination of ¹H, ¹³C, and ¹⁹F NMR would be employed to confirm its molecular structure and to study its interactions within an electrolyte solution.

Structural Elucidation:

¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the ethyl group. A quartet would be anticipated for the methylene (B1212753) protons (-CH₂-) due to coupling with the adjacent methyl protons, and a triplet for the methyl protons (-CH₃) resulting from coupling with the methylene protons. The chemical shifts would be influenced by the electronegative oxygen atoms of the carbonate group.

¹³C NMR: The carbon NMR spectrum would provide signals for each unique carbon atom in the molecule. This would include distinct peaks for the methyl and methylene carbons of the ethyl group, the carbonyl carbon (C=O) of the carbonate, the methine carbon of the hexafluoroisopropyl group, and the trifluoromethyl carbons (-CF₃). The chemical shifts of these carbons are highly dependent on their electronic environment. beilstein-journals.org

¹⁹F NMR: The fluorine NMR spectrum is particularly important for fluorinated compounds. For this compound, a single signal, likely a doublet due to coupling with the methine proton, would be expected for the six equivalent fluorine atoms of the two -CF₃ groups.

Solvation Dynamics:

In the context of battery electrolytes, NMR spectroscopy can provide insights into the solvation of lithium ions (Li⁺). The chemical shifts of the ¹H, ¹³C, and ¹⁹F nuclei in this compound would be sensitive to the coordination of the molecule with Li⁺ ions. By comparing the NMR spectra of the neat compound with its solution in a lithium salt electrolyte, it is possible to determine which atoms are involved in the solvation shell of the lithium ion. Changes in chemical shifts and relaxation times can provide information on the strength of the interaction and the dynamics of the solvation process.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis and Interfacial Reaction Monitoring

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups in a molecule by measuring the absorption of infrared radiation. For this compound, the FTIR spectrum would exhibit characteristic absorption bands for its key functional groups.

Functional Group Analysis:

The expected characteristic vibrational frequencies for this compound would include:

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| C=O | Stretching | 1750-1780 |

| C-O | Stretching | 1200-1300 |

| C-F | Stretching | 1100-1300 |

The strong absorption band corresponding to the C=O stretching of the carbonate group is particularly diagnostic. The C-O and C-F stretching vibrations would also be prominent features in the spectrum.

Interfacial Reaction Monitoring:

In a battery, FTIR spectroscopy, particularly in Attenuated Total Reflectance (ATR) mode, can be used to monitor changes at the electrode-electrolyte interface in-situ or ex-situ. As the battery cycles, this compound may decompose or react to form a Solid Electrolyte Interphase (SEI) layer on the anode. These reactions would lead to the appearance of new absorption bands or changes in the intensity and position of existing bands in the FTIR spectrum, providing information on the chemical composition of the SEI. For instance, the reduction of the carbonate group could lead to the formation of lithium alkyl carbonates or lithium carbonate, which have distinct infrared signatures.

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry and Interphase Composition Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. It is a crucial tool for analyzing the composition of the SEI layer formed on battery electrodes.

Surface Chemistry and Interphase Composition Analysis:

If this compound is used as an electrolyte additive, its decomposition products would be incorporated into the SEI layer. XPS analysis of the electrode surface after cycling would provide information about the elemental composition and chemical states of the species present.

High-resolution XPS spectra would be collected for the C 1s, O 1s, F 1s, and Li 1s regions. The binding energies of the photoelectrons are characteristic of the specific chemical environment of the atoms. For example:

C 1s: The C 1s spectrum would be complex, with different peaks corresponding to carbon in different chemical states, such as C-C/C-H (from the ethyl group), C-O (in the carbonate and potential decomposition products like ethers or alkoxides), C=O (in the carbonate), and C-F (from the hexafluoroisopropyl group). The formation of lithium carbonate (Li₂CO₃) would be indicated by a peak at a higher binding energy.

O 1s: The O 1s spectrum would show peaks corresponding to oxygen in the carbonate group (C=O and C-O) and potentially in decomposition products like lithium carbonate and lithium alkoxides.

F 1s: The F 1s spectrum would be used to identify fluorine-containing species in the SEI. The presence of lithium fluoride (B91410) (LiF), a common SEI component in fluorine-containing electrolytes, would be indicated by a characteristic peak. Other organofluorine species from the decomposition of the hexafluoroisopropyl group might also be detected.

By analyzing the binding energies and relative intensities of these peaks, a detailed picture of the chemical composition of the SEI layer formed from the decomposition of this compound can be constructed. This information is vital for understanding the role of this additive in improving battery performance and stability.

Electrochemical Research on Ethyl Hexafluoroisopropyl Carbonate in Energy Storage Systems

Role as an Electrolyte Additive in Lithium-Ion Batteries

In lithium-ion batteries (LIBs), the electrolyte is a critical component, and its properties can be significantly improved through the use of additives. Fluorinated carbonates are a key class of additives used to enhance performance. While specific studies on ethyl hexafluoroisopropyl carbonate are limited, its role can be inferred from the behavior of similar fluorinated molecules which are added to conventional carbonate electrolytes, typically composed of a lithium salt like lithium hexafluorophosphate (B91526) (LiPF6) dissolved in a mixture of solvents such as ethylene (B1197577) carbonate (EC), dimethyl carbonate (DMC), and ethyl methyl carbonate (EMC). fluoromart.comfluoromart.com

The primary function of such additives is to improve the stability and longevity of the battery by participating in the formation of protective layers on the electrode surfaces. The presence of fluorine atoms in the carbonate structure is key to these benefits.

The formation of a stable Solid-Electrolyte Interphase (SEI) on the anode and a Cathode Electrolyte Interphase (CEI) on the cathode is crucial for the long-term cycling of lithium-ion batteries. The SEI must be electronically insulating but ionically conductive, preventing continuous electrolyte decomposition while allowing lithium ions to pass through.

Fluorinated additives, such as fluoroethylene carbonate (FEC), are known to be preferentially reduced on the anode surface before the main electrolyte solvents. msesupplies.com This early decomposition leads to the formation of a robust and stable SEI, which is often rich in lithium fluoride (B91410) (LiF). msesupplies.comgoogle.com An LiF-rich SEI is denser and more effective at passivating the anode surface compared to the SEI formed from non-fluorinated carbonates. google.com This prevents solvent co-intercalation into graphite (B72142) anodes and suppresses detrimental side reactions, leading to improved cycle life. msesupplies.com

The solvation structure of lithium ions within the electrolyte significantly impacts ionic conductivity and the ease of desolvation at the electrode interface—a critical step for intercalation. Standard electrolytes based on ethylene carbonate create a strong solvation shell around Li+ ions, which can hinder kinetics, especially at low temperatures.

The electrochemical stability window (ESW) of an electrolyte defines the voltage range within which it can operate without significant decomposition. A wider ESW is essential for developing high-voltage lithium-ion batteries that offer higher energy density.

Fluorinated carbonates generally exhibit higher oxidative stability compared to their non-fluorinated counterparts. This inherent stability, combined with their ability to form a protective CEI on the cathode surface, helps to widen the practical operating voltage window of the electrolyte. For example, electrolytes containing the fluorinated borate (B1201080) compound, tris(2H-hexafluoroisopropyl) borate (THFPB), have demonstrated excellent electrochemical stability, with windows as wide as 5.5 V. The high fluorine content in this compound suggests that it would possess high oxidative stability, making it a promising additive for pushing the operational voltage of LIBs and improving the performance of high-voltage cathode materials.

Table 1: Anticipated Effects of this compound as a Li-Ion Battery Additive

| Feature | Influence of Fluorinated Additives (General) | Expected Impact of this compound |

| SEI/CEI Formation | Preferential reduction forms a stable, LiF-rich interphase. msesupplies.comgoogle.commsesupplies.com | Formation of a robust, fluorine-rich SEI and CEI, suppressing side reactions. |

| Ionic Transport | Weakens Li+ solvation, reducing desolvation energy. | Modulation of Li+ solvation sheath, potentially improving kinetic performance. |

| Electrochemical Stability | Higher oxidative stability and protective CEI widens the stability window. | Increased stability at high voltages, enabling use with high-energy cathodes. |

Application in Sodium-Ion Battery Electrolytes

Sodium-ion batteries (SIBs) are a promising alternative to LIBs, but they face challenges related to the stability of the electrode-electrolyte interfaces. Similar to the lithium-ion system, the formation of a stable SEI is critical for the performance of SIBs, especially when using hard carbon anodes.

The use of fluoroethylene carbonate (FEC) as an additive in sodium-ion battery electrolytes has been shown to be effective. FEC helps to form a more stable SEI on the surface of hard carbon anodes, improving the reversibility of sodium insertion and extraction. It also enhances the performance of metallic sodium anodes by suppressing side reactions between the sodium metal and the electrolyte. Given these findings, it is highly probable that this compound could serve a similar function in SIBs. Its fluorinated nature would likely promote the formation of a stable, sodium fluoride (NaF)-rich SEI, which is known to be beneficial for stabilizing the anode interface in sodium-ion systems.

Electrochemical Mechanisms and Decomposition Pathways

The performance of fluorinated additives is intrinsically linked to their electrochemical decomposition mechanisms. These additives are designed to be "sacrificially" decomposed to build the protective interphase layers before the bulk electrolyte reacts.

The reduction and oxidation potentials of an additive determine where and when it will decompose within the battery. Fluorinated carbonates are generally designed to have a higher reduction potential (i.e., they are reduced more easily) than the primary electrolyte solvents like ethylene carbonate. msesupplies.com This ensures that the additive decomposes first on the anode during the initial charging cycle to form the SEI. For instance, the reduction of FEC on electrode surfaces is a key step in forming the beneficial LiF-rich SEI. msesupplies.com

Conversely, for high-voltage applications, the additive must be more resistant to oxidation than the standard electrolyte. The strong electron-withdrawing effect of fluorine atoms stabilizes the molecule, increasing its oxidation potential. msesupplies.com This enhanced oxidative stability prevents the additive from decomposing on the cathode surface at high potentials, which is crucial for the stability of high-energy cathode materials. msesupplies.com The electrochemical behavior of this compound is expected to follow these principles, with its reduction leading to SEI formation and its high oxidative stability contributing to an expanded electrochemical window.

In-Depth Analysis of this compound in Energy Storage Systems Reveals Research Gap

A comprehensive review of electrochemical research literature indicates a significant lack of specific studies on the formation and evolution of interfacial layers involving this compound in energy storage systems.

Despite extensive searches for data pertaining to the electrochemical behavior of this compound, particularly its role in the formation of solid electrolyte interphase (SEI) and lithium fluoride (LiF)-rich films, no dedicated research findings, detailed analyses, or specific data tables could be retrieved.

The field of advanced battery technology heavily relies on the development of novel electrolyte additives to enhance performance and safety. Fluorinated carbonates are a well-known class of additives that can promote the formation of a stable and robust SEI on electrode surfaces, which is critical for long-term cycling stability. This SEI layer, ideally rich in lithium fluoride, can effectively suppress detrimental side reactions between the electrode and the electrolyte.

While there is a substantial body of research on the impact of other fluorinated compounds, such as fluoroethylene carbonate (FEC) and difluoroethylene carbonate (DFEC), on SEI formation, the specific compound of interest, this compound, does not appear to have been the subject of published research in the context of its interfacial layer formation in energy storage applications.

This absence of data prevents a detailed discussion on the following critical aspects as outlined for the intended article:

Mechanism of LiF-rich film formation: The specific chemical and electrochemical reactions leading to the decomposition of this compound at the electrode-electrolyte interface and the subsequent formation of a LiF-rich SEI remain uninvestigated.

Evolution of the interfacial layer: There is no available information on how an SEI derived from this compound would evolve in terms of its chemical composition, thickness, and morphology over repeated charge-discharge cycles.

Detailed research findings and data: Consequently, no data tables summarizing key metrics such as the elemental composition of the SEI (e.g., via X-ray photoelectron spectroscopy), interfacial resistance, or cycling performance in the presence of this specific additive could be compiled.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the molecular properties of EHFPC, offering a microscopic view of its electronic characteristics and predicting its behavior in chemical reactions.

Density Functional Theory (DFT) Studies of Frontier Molecular Orbitals (HOMO/LUMO)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy indicates the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov

For carbonate-based electrolytes, DFT calculations have been employed to determine the HOMO and LUMO energies of various solvent molecules when solvated with lithium ions (Li⁺). researchgate.net These calculations reveal how the electronic properties of the solvent molecules are altered upon interaction with the cation. For instance, studies on similar carbonate solvents like ethylene carbonate (EC) and diethyl carbonate (DEC) have shown that the presence of Li⁺ significantly lowers both the HOMO and LUMO energy levels. researchgate.net This shift is indicative of the strong electrostatic interaction between the Li⁺ and the carbonyl oxygen of the carbonate.

While specific DFT data for this compound is not abundant in the provided results, the principles from studies on analogous fluorinated and non-fluorinated carbonates can be applied. The highly electronegative fluorine atoms in the hexafluoroisopropyl group of EHFPC are expected to have a strong electron-withdrawing effect. This would likely lead to a lower HOMO energy, making it more resistant to oxidation, and a lower LUMO energy, potentially influencing its reduction behavior. The HOMO-LUMO gap is a key parameter derived from these studies. nih.govnih.gov

| Parameter | Description | Significance in EHFPC Context |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates susceptibility to oxidation. A lower HOMO energy for EHFPC would suggest greater stability against oxidative degradation. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates susceptibility to reduction. A lower LUMO energy could influence the formation of the solid electrolyte interphase (SEI). researchgate.net |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | A larger gap generally implies higher kinetic stability and lower chemical reactivity. nih.gov |

Calculation of Oxidation and Reduction Potentials

The oxidation and reduction potentials of an electrolyte component are critical for determining the electrochemical stability window of a battery. These potentials can be estimated computationally using methods rooted in DFT. The reduction potential is often related to the LUMO energy and the electron affinity (EA), while the oxidation potential is related to the HOMO energy and the ionization potential (IP). mdpi.com

The Nernst equation provides the fundamental relationship between the standard Gibbs free energy change (ΔG°) of a redox reaction and the standard electrode potential (E°). mdpi.comevonik.com Computational methods calculate the free energy change of the oxidation or reduction half-reaction to predict these potentials. mdpi.compurdue.edu

For accurate predictions, it is often necessary to consider the solvent environment. Implicit solvent models, like the Polarizable Continuum Model (PCM), or explicit solvent molecules can be included in the calculations to better represent the condensed phase. nih.gov Studies on ethylene carbonate have shown that the calculated reduction potential can differ significantly between vacuum and a solvated environment. nih.gov

The calculation of redox potentials can be approached directly, by computing the free energy difference between the neutral and the charged species, or indirectly through isodesmic reactions, which can help in canceling out systematic errors. mdpi.com The choice of DFT functional and basis set is also crucial for obtaining accurate results that correlate well with experimental values. mdpi.cominoe.ro

| Computational Approach | Description | Relevance to EHFPC |

| Direct Method | Calculation of the free energy difference between the oxidized/reduced and neutral states of the molecule (ΔG). | Can provide a direct estimate of the oxidation and reduction potentials of EHFPC. |

| Isodesmic Method | Uses a reference molecule with a known redox potential to calculate the potential of the target molecule through a balanced reaction. mdpi.com | Can improve the accuracy of the calculated potentials by reducing systematic computational errors. |

| Solvent Models (Implicit/Explicit) | Incorporates the effect of the solvent environment on the electronic structure and energies. nih.gov | Crucial for obtaining realistic oxidation and reduction potentials of EHFPC in an electrolyte solution. |

Molecular Dynamics (MD) Simulations for Solvation Dynamics and Ion Transport

Molecular dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecular systems. In the context of electrolytes, MD simulations provide detailed insights into how ions move and interact with solvent molecules, which is fundamental to understanding ionic conductivity. semanticscholar.orgchemrxiv.org

Analysis of Ion-Solvent and Ion-Ion Interactions

MD simulations allow for a detailed analysis of the interactions between the constituent parts of an electrolyte at an atomic level. This includes the interactions between the lithium ions (Li⁺), the counter-anions (e.g., PF₆⁻), and the solvent molecules, such as EHFPC. These interactions are typically modeled using force fields, which can be either non-polarizable or polarizable. Polarizable force fields, which account for the induction effects, often provide a more accurate description of the system's dynamics and transport properties. chemrxiv.org

The radial distribution function (RDF) is a key output from MD simulations that describes the probability of finding one particle at a certain distance from another. By analyzing the Li⁺-solvent and Li⁺-anion RDFs, one can determine the structure of the Li⁺ solvation shell, including the coordination numbers of different species around the Li⁺ ion. nih.govresearchgate.net For mixed solvent electrolytes, these analyses can reveal preferential solvation, where one solvent component is more likely to be found in the Li⁺ coordination shell than another. chemrxiv.orgrsc.org This is often influenced by the polarity and steric hindrance of the solvent molecules. Given its bulky hexafluoroisopropyl group, EHFPC's role in the solvation shell would be of particular interest.

Simulation of Electrolyte Solvation Structures and Aggregation

MD simulations are instrumental in visualizing and quantifying the solvation structures within an electrolyte. arxiv.org In carbonate-based electrolytes, Li⁺ ions are typically coordinated by the carbonyl oxygen atoms of the carbonate molecules. researchgate.net The specific arrangement and number of solvent molecules in the first solvation shell can significantly impact ion transport.

Advanced Computational Methodologies in Electrolyte Research (e.g., Hybrid QM/MD)

To achieve a more accurate description of complex electrolyte phenomena, such as chemical reactions at electrode interfaces, researchers are increasingly turning to advanced computational methods like hybrid Quantum Mechanics/Molecular Mechanics (QM/MD).

In a QM/MD simulation, a small, chemically active region of the system (e.g., the reacting molecules at an electrode surface) is treated with a high-level quantum mechanical method, while the rest of the system (the bulk solvent and electrolyte) is treated with a more computationally efficient classical force field. This approach allows for the study of bond-breaking and bond-forming events, which are inaccessible to classical MD simulations.

For electrolyte research, QM/MD can be used to study the decomposition mechanisms of solvent molecules like EHFPC at the anode or cathode surface, which is crucial for understanding the formation and composition of the solid electrolyte interphase (SEI). By providing a detailed, atomistic picture of these interfacial reactions, QM/MD simulations can guide the design of more stable electrolytes and longer-lasting batteries.

Conclusion

Ethyl hexafluoroisopropyl carbonate stands as a compound of considerable interest at the intersection of materials science, energy storage, and organic synthesis. Its unique combination of a reactive carbonate group and a highly stable, electron-withdrawing hexafluoroisopropyl moiety provides a foundation for its exploration in advanced applications. While further research is needed to fully elucidate its properties and expand its utility, current investigations, particularly in the field of lithium-ion batteries, highlight the significant potential of this fluorinated compound. As the demand for high-performance materials and energy solutions continues to grow, the role of specialized molecules like this compound in driving innovation is set to expand.

Synthesis of this compound: A Review of Methodologies

This compound is a fluorinated organic compound of interest due to the unique properties conferred by the hexafluoroisopropyl group. Its synthesis involves the strategic formation of a carbonate linkage between an ethyl group and a hexafluoroisopropyl group. This article details the primary synthetic routes, focusing on precursor synthesis, key reaction strategies such as carbonylation and transesterification, and the role of activated intermediates.

Reaction Mechanisms and Chemical Transformations Involving Ethyl Hexafluoroisopropyl Carbonate

Nucleophilic Substitution Reactions with Alcohols and Amines

The reactivity of ethyl hexafluoroisopropyl carbonate is significantly influenced by the presence of the electron-withdrawing hexafluoroisopropyl group. This section delves into the nucleophilic substitution reactions that this compound undergoes with alcohols and amines.

The carbonyl carbon in this compound serves as the primary electrophilic center. The two hexafluoroisopropyl groups, being strongly electron-withdrawing, significantly increase the partial positive charge on the carbonyl carbon, making it highly susceptible to nucleophilic attack. This enhanced electrophilicity is a key factor driving its reactivity.

The leaving group ability in nucleophilic substitution reactions is another critical aspect. In the case of this compound, the hexafluoroisopropoxide anion is an excellent leaving group due to the stabilizing effect of the fluorine atoms on the negative charge of the alkoxide. This high stability facilitates the departure of the leaving group, thereby promoting the forward reaction.

The kinetics of nucleophilic substitution reactions involving this compound are generally favorable due to the high electrophilicity of the carbonyl center and the excellent leaving group ability of the hexafluoroisopropoxide. The reaction rates are typically faster compared to those of non-fluorinated analogues.

Degradation Pathways and By-product Formation in Electrolyte Environments

In the context of its application in batteries, the stability of this compound within the electrolyte is of paramount importance. This section explores the various degradation pathways and the resulting by-products.

Thermal decomposition of this compound can occur at elevated temperatures, leading to the breakdown of the molecule. The decomposition products can include various fluorinated and non-fluorinated species, which can impact the performance and safety of the battery.

Electrochemical decomposition occurs at the electrode surfaces during the charging and discharging cycles of a battery. At the anode (negative electrode), reductive decomposition can lead to the formation of a solid electrolyte interphase (SEI) layer. The composition of this SEI layer is critical for the stability and longevity of the battery. At the cathode (positive electrode), oxidative decomposition can occur, generating by-products that may be detrimental to the cell's performance.

Under certain conditions, the decomposition products of this compound can initiate or participate in oligomerization and polymerization reactions within the electrolyte. These processes can lead to an increase in the viscosity of the electrolyte and the formation of polymeric films on the electrode surfaces. While controlled polymerization can be beneficial for forming a stable SEI layer, uncontrolled polymerization can hinder ion transport and degrade battery performance.

Catalytic and Non-Catalytic Reactions Involving Carbonate Moieties

The carbonate moiety in this compound can undergo various reactions, both catalytic and non-catalytic.

Non-catalytic reactions primarily involve nucleophilic attack on the carbonyl carbon, as discussed earlier. These reactions are inherent to the molecule's structure and reactivity.

Future Research Directions and Advanced Applications of Ethyl Hexafluoroisopropyl Carbonate

Design Principles for Next-Generation Fluorinated Electrolytes and Additives

The development of next-generation electrolytes and additives is guided by a set of core principles aimed at enhancing battery performance, safety, and longevity. The strategic incorporation of fluorine into electrolyte solvents and additives, a field to which ethyl hexafluoroisopropyl carbonate belongs, is a cornerstone of this approach.

A primary design principle is the deliberate tailoring of the molecule's chemical structure to control its electrochemical properties. researchgate.netosti.govescholarship.org The position and degree of fluorination are critical factors. For instance, fluorination adjacent to the carbonyl group, as seen in the hexafluoroisopropyl group, creates a strong electron-withdrawing effect. researchgate.netosti.govescholarship.org This effect lowers the atomic charge on the carbonyl oxygen, which in turn reduces the binding energy with lithium ions (Li⁺). researchgate.netosti.govescholarship.org A weaker Li⁺ solvation facilitates faster ion diffusion and improved interfacial kinetics, which is particularly beneficial for low-temperature performance. researchgate.netosti.govescholarship.org

Furthermore, increasing the fluorine content in a solvent molecule enhances its oxidative stability. This is crucial for developing high-voltage electrolytes that can operate with next-generation high-energy cathodes. The strong carbon-fluorine bonds in this compound contribute to a wider electrochemical stability window, making the electrolyte less prone to decomposition at high potentials. mdpi.com This enhanced stability is a critical design feature for pushing the energy density of batteries beyond current limits. Additionally, a high degree of fluorination renders the electrolyte nonflammable, a significant safety advantage over conventional carbonate electrolytes. researchgate.netosti.govescholarship.org

The following table summarizes the key design principles for fluorinated electrolytes and how the structural elements of a molecule like this compound contribute to achieving these goals.

| Design Principle | Targeted Property | Contribution of Fluorination (e.g., in this compound) |

| Tailored Solvation Sheath | Lower Li⁺ Binding Energy, Faster Ion Diffusion | The electron-withdrawing hexafluoroisopropyl group weakens the Li⁺-solvent interaction, improving kinetics. researchgate.netosti.govescholarship.org |

| Interphase Engineering | Formation of a Stable SEI/CEI | Decomposes to form a robust, LiF-rich interphase that protects the electrodes. mdpi.comgoogle.com |

| Electrochemical Stability | Wide Electrochemical Window, High-Voltage Capability | Strong C-F bonds increase oxidative stability, allowing for operation with high-energy cathodes. mdpi.com |

| Enhanced Safety | Non-flammability | High fluorine content reduces the flammability of the electrolyte. researchgate.netosti.govescholarship.org |

Exploration of Novel Electrochemical Devices Beyond Conventional Lithium-Ion Systems

The advantageous properties of fluorinated carbonates, exemplified by this compound, are driving their exploration in electrochemical systems beyond traditional lithium-ion batteries. These next-generation systems often employ alternative alkali metals or different electrochemical reactions that present unique challenges for electrolytes.

Sodium-Ion Batteries (SIBs): As a low-cost and abundant alternative to lithium, sodium is a promising basis for next-generation energy storage. mdpi.com However, the larger size of the sodium ion (Na⁺) necessitates different electrolyte design considerations. Fluorination of electrolyte components has been shown to be a viable strategy for improving the performance of SIBs. mdpi.comresearchgate.net The use of fluorinated carbonates can help form a stable SEI on hard carbon anodes, which are commonly used in SIBs. researchgate.net The principles of SEI formation are similar to those in LIBs, with the goal of creating a stable sodium fluoride (B91410) (NaF)-containing layer. Research into fluorinated electrolytes for SIBs has shown that they can lead to superior reversibility and cyclability. researchgate.net The wide electrochemical window of compounds like this compound is also beneficial for developing high-voltage SIBs. mdpi.com

Lithium-Sulfur Batteries (Li-S): Li-S batteries offer a very high theoretical specific energy, but their practical application is hindered by several issues, most notably the "polysulfide shuttle" effect. rsc.org During discharge, intermediate lithium polysulfides (LiPS) dissolve into the electrolyte and migrate to the lithium metal anode, where they are reduced, leading to a loss of active material and low coulombic efficiency. rsc.org While conventional carbonate electrolytes react with LiPS, research is exploring the use of highly fluorinated electrolytes to mitigate this issue. researchgate.netresearchgate.net The hypothesis is that a fluorinated solvent environment can reduce the solubility of LiPS and help to form a more effective protective layer on the lithium anode, thereby suppressing the shuttle effect. researchgate.net The development of carbonate-based electrolytes that can enable stable cycling of Li-S cathodes is an active area of research. researchgate.netrsc.org

The table below outlines the challenges of these next-generation systems and the potential role of highly fluorinated carbonates.

| Electrochemical System | Key Challenge | Potential Role of this compound |

| Sodium-Ion Batteries (SIBs) | Stable SEI formation on hard carbon anodes; high-voltage operation. | Formation of a stable NaF-rich SEI; wide electrochemical window for high-voltage cathodes. mdpi.comresearchgate.net |

| Lithium-Sulfur Batteries (Li-S) | Polysulfide shuttle effect; reactivity of conventional carbonates with polysulfides. | Reduced solubility of lithium polysulfides; formation of a protective layer on the Li anode. researchgate.netresearchgate.net |

Integration with Advanced Electrode Materials and Architectures for Enhanced Performance

The successful implementation of next-generation, high-energy-density batteries is intrinsically linked to the development of electrolytes that are compatible with advanced electrode materials. This compound and similar fluorinated compounds are being actively researched for their ability to stabilize the interfaces of these high-capacity, yet often unstable, electrodes.

High-Nickel Cathodes: High-nickel layered oxides (e.g., NMC, NCA) are attractive cathode materials due to their high specific capacity. researchgate.netnih.gov However, their performance can be limited by structural instability and parasitic reactions with the electrolyte, especially at high voltages. researchgate.netcbs.dk Standard electrolytes containing ethylene (B1197577) carbonate (EC) can be susceptible to oxidation on the surface of these high-nickel cathodes. cbs.dkosti.gov The use of fluorinated co-solvents or additives is a key strategy to address this. The high oxidative stability of compounds like this compound helps to suppress electrolyte decomposition at the cathode surface, leading to reduced gas generation and improved capacity retention over cycling. nih.govnih.gov Ethylene carbonate-free electrolytes, often rich in fluorinated components, have demonstrated superior electrochemical and thermal characteristics with ultrahigh-nickel cathodes. cbs.dkresearchgate.net

Silicon Anodes: Silicon is a highly promising anode material due to its exceptionally high theoretical specific capacity, which is more than ten times that of traditional graphite (B72142) anodes. wpmucdn.com The primary challenge with silicon anodes is the massive volume change (over 300%) they undergo during lithiation and delithiation. wpmucdn.com This volume expansion and contraction leads to the continuous cracking of the silicon particles and the repeated formation of new SEI layers, which consumes electrolyte and active lithium, resulting in rapid capacity fade. wpmucdn.com Fluorinated additives like fluoroethylene carbonate (FEC) have been shown to be crucial for creating a more stable and flexible SEI on silicon anodes. osti.govrsc.org This SEI, rich in LiF, can better accommodate the volume changes and passivate the silicon surface more effectively. wpmucdn.com Highly fluorinated carbonates like this compound are expected to contribute to forming an even more robust and LiF-rich SEI, which is critical for the long-term cycling stability of silicon-based anodes. google.comgoogle.com

The synergy between fluorinated electrolytes and advanced electrode materials is summarized in the table below.

| Advanced Electrode | Key Challenge | Role of Fluorinated Carbonates (e.g., this compound) |

| High-Nickel Cathodes (NMC, NCA) | Parasitic reactions at high voltage; electrolyte oxidation. | Enhanced oxidative stability prevents electrolyte decomposition, improving cycle life and safety. cbs.dknih.govnih.gov |

| Silicon Anodes | Large volume change during cycling; unstable SEI. | Forms a stable, flexible, LiF-rich SEI that can accommodate volume expansion and improve cycling stability. wpmucdn.comrsc.org |

Q & A

Q. What synthetic methodologies are recommended for preparing ethyl hexafluoroisopropyl carbonate, and how can its purity be ensured?

this compound can be synthesized via nucleophilic substitution or esterification reactions. For example, reacting hexafluoroisopropyl alcohol with ethyl chloroformate in the presence of a base (e.g., pyridine) under anhydrous conditions is a common approach. Purity optimization requires distillation under reduced pressure and characterization via NMR to confirm the absence of residual fluorinated byproducts. Techniques like GC-MS or HPLC with fluorinated-phase columns are critical for assessing purity .

Q. What analytical techniques are most effective for characterizing this compound in complex reaction mixtures?

Key techniques include:

- NMR spectroscopy : To resolve fluorine environments and confirm substitution patterns.

- FTIR spectroscopy : For identifying carbonyl (C=O) and C-F stretching vibrations (1,100–1,300 cm).

- High-resolution mass spectrometry (HRMS) : To verify molecular ion peaks and isotopic patterns.

- X-ray crystallography (if crystalline): For definitive structural elucidation, though challenges arise due to fluorinated groups reducing crystallinity .

Q. How does this compound function as a leaving group in transition-metal-catalyzed reactions?

Its strong electron-withdrawing fluorine substituents enhance the electrophilicity of the adjacent carbonyl carbon, facilitating nucleophilic attack. However, in rhodium-catalyzed allylic substitutions, it underperforms compared to ethyl carbonate due to steric hindrance from the hexafluoroisopropyl group, which slows transmetallation steps. Ligand screening (e.g., BINAP derivatives) and additive optimization (e.g., dehydrating agents) are recommended to mitigate these issues .

Advanced Research Questions

Q. Why does this compound exhibit low reactivity in certain catalytic systems, and how can this be addressed experimentally?

Evidence from rhodium-catalyzed reactions indicates steric bulk and electronic effects reduce catalytic turnover. For example, in asymmetric allylic substitutions, trace conversion was observed with HFIP carbonate versus ethyl carbonate . To address this:

- Ligand modulation : Use bulky, electron-rich ligands (e.g., Josiphos) to stabilize transition states.

- Solvent optimization : Replace polar aprotic solvents (e.g., DMF) with less coordinating alternatives like toluene.

- Additive screening : Test Lewis acids (e.g., Mg(OTf)) to activate the leaving group .

Q. What role do solvent effects play in stabilizing intermediates during reactions involving this compound?

Hexafluoroisopropyl alcohol (HFIP), a related solvent, stabilizes radical cations via its low nucleophilicity and high ionizing power (pK = 9.3). Analogously, this compound may enhance intermediate stability in polar solvents like trifluoroacetic acid (TFA) or HFIP, particularly in oxidation or electrophilic substitution reactions. Solvent freezing points should be considered for low-temperature EPR studies of transient species .

Q. Can this compound be adapted for electrochemical applications, such as lithium-ion battery electrolytes?

While not directly studied, structurally similar fluorinated compounds (e.g., tris(hexafluoroisopropyl) borate) improve electrolyte performance by complexing fluoride ions and reducing viscosity. Methodological insights include:

Q. How do thermal and chemical stability profiles of this compound impact reaction design?

Fluorinated carbonates generally exhibit higher thermal stability than non-fluorinated analogs. However, hydrolysis susceptibility requires anhydrous conditions. Recommended practices:

- Thermogravimetric analysis (TGA) : Determine decomposition thresholds (>150°C typical for fluorocarbonates).

- Inert atmosphere protocols : Use Schlenk lines or gloveboxes for moisture-sensitive reactions .

Data Contradictions and Resolution

Discrepancies in catalytic efficiency reports: How to reconcile HFIP carbonate’s poor performance in rhodium systems vs. success in palladium/nic kel frameworks?

Evans et al. reported successful HFIP carbonate use in palladium systems, while Menard et al. observed trace conversion with rhodium . This suggests metal-specific steric and electronic tolerances. Resolution strategies:

- Computational modeling : Compare transition-state geometries using DFT (e.g., Gaussian).

- Isotopic labeling : Track leaving-group exchange via -labeling experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.